molecular formula C7H15N3O2 B1378557 N-Boc-2-(1-Iminoethyl)hydrazine CAS No. 851535-08-5

N-Boc-2-(1-Iminoethyl)hydrazine

Cat. No. B1378557
M. Wt: 173.21 g/mol
InChI Key: MROPCTMTKIHNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-2-(1-Iminoethyl)hydrazine” (CAS# 851535-08-5) is a useful research chemical. It is used in the identification and preparation of potent, highly selective, and brain penetrant phosphodiesterase 2A inhibitor PF-05180999 as a clinical candidate .


Synthesis Analysis

The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .


Molecular Structure Analysis

The molecular formula of “N-Boc-2-(1-Iminoethyl)hydrazine” is C7H15N3O2, and its molecular weight is 173.21 g/mol .


Chemical Reactions Analysis

The N-Boc group can be cleaved by mild acidolysis . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, N-Boc removal with HCl in organic solvents .

Scientific Research Applications

Palladium-Catalyzed Coupling Reactions

N-Boc aryl hydrazines, including N-Boc-2-(1-Iminoethyl)hydrazine, are used in palladium-catalyzed coupling reactions with aryl halides to produce N-Boc diaryl hydrazines. These reactions are efficient, offering excellent yields. The N-Boc diaryl hydrazines are subsequently oxidized to azobenzenes, highlighting a method for synthesizing compounds with potential applications in material science and organic electronics Lim, Lee, & Cho, 2003.

Ugi Tetrazole Reaction

N-Boc-protected hydrazine is employed in the Ugi tetrazole reaction to create a library of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. This application showcases the versatility of N-Boc-2-(1-Iminoethyl)hydrazine in synthesizing tetrazole-based compounds, which are of interest in pharmaceutical research and development due to their potential biological activities Patil et al., 2016.

Solvent-Free Synthesis of Hydrazones

The compound is also pivotal in the solvent-free synthesis of hydrazones, followed by their N-alkylation. This method demonstrates an eco-friendly approach to synthesizing protected hydrazones, highlighting the compound's role in sustainable chemistry practices Nun et al., 2011.

Synthesis of Aza-Peptides

N-Boc-2-(1-Iminoethyl)hydrazine derivatives are crucial in the synthesis of aza-peptides, peptide analogs where a carbon atom in the peptide backbone is replaced by a nitrogen atom. This replacement induces conformational changes and enhances resistance to proteolytic degradation, making aza-peptides attractive for drug design and structure-activity relationship studies Freeman, Hurevich, & Gilon, 2009.

Ugi 4-CR Postcyclizations

In the context of isocyanide-based multicomponent reactions (IMCRs), N-Boc protected hydrazine is utilized with α-amino acid-derived isocyanides in the Ugi tetrazole reaction. This process enables the construction of complex molecules through one-pot synthesis and postcyclization modifications, demonstrating the compound's utility in synthetic organic chemistry Wang et al., 2017.

Synthesis of N-Aryl Hydrazides

N-Boc-2-(1-Iminoethyl)hydrazine is involved in copper-catalyzed coupling reactions to synthesize N-aryl hydrazides. This application showcases its role in forming N-arylated products, which are significant in developing pharmaceuticals and agrochemicals Wolter, Klapars, & Buchwald, 2001.

Safety And Hazards

The safety data sheet for “N-Boc-2-(1-Iminoethyl)hydrazine” indicates that it has acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

tert-butyl N-(1-aminoethylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROPCTMTKIHNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-(1-Iminoethyl)hydrazine

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